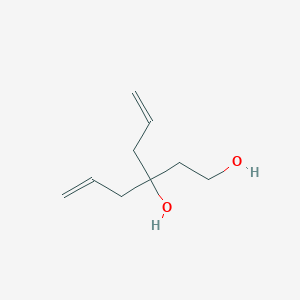

3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

74693-24-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-prop-2-enylhex-5-ene-1,3-diol |

InChI |

InChI=1S/C9H16O2/c1-3-5-9(11,6-4-2)7-8-10/h3-4,10-11H,1-2,5-8H2 |

InChI Key |

QTVDRJYISJWBFJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCO)(CC=C)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Prop 2 En 1 Yl Hex 5 Ene 1,3 Diol and Analogous Structures

Retrosynthetic Disconnections for 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol

Retrosynthetic analysis of this compound reveals several strategic bond disconnections that lead to simplified and readily available starting materials. The primary functionalities for disconnection are the 1,3-diol system and the carbon-carbon bonds forming the diallylic tertiary alcohol.

A logical primary disconnection is at the C3-C4 bond, simplifying the molecule into two key fragments: a three-carbon allyl nucleophile and a six-carbon α,β-unsaturated keto-alcohol or a related precursor. This approach benefits from the well-established chemistry of adding organometallic reagents to carbonyl compounds.

Further disconnection of the 1,3-diol moiety suggests a precursor β-hydroxy ketone or a β-diketone, which can be stereoselectively reduced. The allylic and alkenyl substituents can be introduced through various C-C bond-forming reactions. An alternative strategy involves the disconnection of the C2-C3 and C3-propargyl bonds, pointing towards a synthesis built around a central carbonyl-containing fragment.

Stereoselective Construction of the 1,3-Diol Moiety

The stereoselective synthesis of the 1,3-diol is a critical aspect of constructing the target molecule. Several powerful asymmetric methods can be employed to control the absolute and relative stereochemistry of the two hydroxyl groups.

Catalytic Asymmetric Hydrogenation of β-Keto Esters and Subsequent Reduction to Chiral 1,3-Diols

Catalytic asymmetric hydrogenation of β-keto esters is a highly effective method for establishing the stereochemistry of one of the hydroxyl groups. Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, are particularly effective for this transformation. nobelprize.orgharvard.eduwikipedia.org The resulting β-hydroxy ester can then be reduced to the chiral 1,3-diol. sctunisie.org The Noyori asymmetric hydrogenation, for instance, has been successfully applied to a wide range of β-keto esters, affording the corresponding β-hydroxy esters with excellent enantioselectivity. nobelprize.orgharvard.eduresearchgate.net

For the synthesis of this compound, a suitable β-keto ester precursor could be subjected to asymmetric hydrogenation to set the C1 hydroxyl stereocenter. Subsequent reduction of the ester and introduction of the remaining substituents would complete the synthesis. Dynamic kinetic resolution can be employed in the asymmetric hydrogenation of certain racemic β-ketoesters to yield functionalized chiral allylic alcohols with high enantioselectivity. rsc.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Ru-BINAP | β-Keto Esters | β-Hydroxy Esters | >99% | N/A |

| Ir-SpiroPAP | Racemic γ,δ-Unsaturated β-Ketoesters | cis-Allylic Alcohols | 87 to >99% | 93:7 to >99:1 |

| CBS-Oxazaborolidine | Chiral Keto Alcohols | Chiral 1,3-Diols | >99% | High |

Selective Reduction of Unsaturated β-Oxo Esters to Unsaturated 1,3-Diols

The presence of multiple reducible functional groups in precursors to this compound necessitates the use of highly selective reducing agents. The selective reduction of the carbonyl group in an unsaturated β-oxo ester without affecting the carbon-carbon double bonds is crucial. researchgate.net Reagents such as sodium borohydride (B1222165) can, under controlled conditions, selectively reduce the β-carbonyl group. researchgate.net For more complex systems, chemoselective reducing agents are employed.

For instance, the reduction of an α,β-unsaturated carbonyl compound can be directed towards a 1,4-reduction, leaving the carbonyl group intact while saturating the double bond, or a 1,2-reduction to form an allylic alcohol. mdpi.comresearchgate.net Iridium-catalyzed 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride source has shown high selectivity for the C=C bond. mdpi.com Conversely, certain catalysts can favor the 1,2-reduction to produce the desired allylic alcohol. nih.gov

Asymmetric Dihydroxylation Approaches for Unsaturated Diols

Asymmetric dihydroxylation (AD) of a diene precursor offers a powerful route to chiral diols. The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide and a chiral quinine (B1679958) ligand, is a premier method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comorganic-chemistry.orgalfa-chemistry.comwikipedia.orgnih.gov By carefully selecting the diene precursor, this methodology can be adapted to synthesize unsaturated 1,3-diols.

For a molecule like this compound, a potential strategy involves the selective dihydroxylation of a triene precursor. The regioselectivity of the dihydroxylation is influenced by the electronic properties of the double bonds, with electron-rich double bonds reacting preferentially. wikipedia.org This method allows for the direct installation of two hydroxyl groups with controlled stereochemistry. The catalytic enantioselective diboration of 1,3-dienes followed by oxidation also provides access to chiral 2-buten-1,4-diols. nih.gov

| Reaction | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Sharpless Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL | Alkene | Vicinal Diol | Often >90% |

| Catalytic Enantioselective Diboration | Pt-catalyst, B₂(pin)₂ | 1,3-Diene | 2-Buten-1,4-diol | High |

Biocatalytic Reductions for Stereoselective Diol Formation

Enzymes, particularly ketoreductases and alcohol dehydrogenases, offer an environmentally benign and highly selective alternative for the synthesis of chiral diols. mdpi.commdpi.comnih.govrsc.org These biocatalysts can reduce dicarbonyl compounds with exceptional regio- and stereoselectivity, providing access to optically pure hydroxy ketones and diols. nih.govnih.govfigshare.com

The reduction of a suitable diketone or keto-ester precursor using a selected microorganism or an isolated enzyme can yield the desired 1,3-diol with high enantiomeric and diastereomeric purity. nih.govnih.govmdpi.com For example, ketoreductases have been successfully used for the stereoselective synthesis of various β,δ-dihydroxy esters from the corresponding β,δ-diketo ester. nih.gov The choice of the biocatalyst can often allow for the selective formation of either enantiomer of the product. mdpi.com

Incorporation of the Allylic and Alkenyl Substituents

The introduction of the prop-2-en-1-yl (allyl) and hex-5-enyl groups at the C3 position is a key step in the synthesis. Organometallic reagents are well-suited for this purpose, allowing for the formation of the tertiary alcohol center.

The Barbier reaction, a one-pot procedure involving an alkyl halide, a carbonyl compound, and a metal such as zinc, indium, or samarium, is a versatile method for the synthesis of homoallylic alcohols. researchtrends.netalfa-chemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction is often tolerant of various functional groups and can be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.org An intramolecular Barbier reaction can also be employed for the synthesis of cyclic structures. alfa-chemistry.com

Strategies for Introducing Branched Allylic Moieties

The creation of the C3-quaternary center bearing both a hydroxyl and a prop-2-en-1-yl (allyl) group is a key challenge in the synthesis of this compound. Several modern synthetic methods can be employed to introduce such branched allylic moieties with high levels of control.

One powerful strategy involves the iridium-catalyzed asymmetric allylation of a suitable precursor. Chiral iridium complexes have been shown to catalyze the enantioselective introduction of functionalized methylene (B1212753) groups into allylic fragments, yielding branched allylic products with high yields and excellent regio- and enantioselectivities. This approach would be applicable to a precursor molecule to install the C3-allyl group.

Another approach is the rhodium(III)-catalyzed C-H activation. This method allows for the direct allylation of a C-H bond, which could be strategically employed in a precursor to introduce the branched allyl moiety. For instance, a substrate with an existing hydroxyl group could direct the rhodium catalyst to a nearby C-H bond for allylation.

Transition-metal-catalyzed branch- and enantioselective allylic substitution reactions of monosubstituted precursors with various nucleophiles are also well-established. Rhodium-catalyzed reactions, for example, have been used for the highly regio- and enantioselective synthesis of allylic phosphine (B1218219) oxides in the presence of a chiral bisoxazoline-phosphine ligand. A similar strategy could be envisioned for the introduction of a carbon-based nucleophile to create the branched allylic center.

Synthesis of Precursor Unsaturated Alcohols via Allylic Functionalization

The synthesis of the hex-5-ene-1,3-diol backbone of the target molecule requires the formation of unsaturated alcohol functionalities. Allylic functionalization reactions are a cornerstone for the synthesis of such precursors.

A common approach involves the Horner-Wadsworth-Emmons (HWE) or stabilized Wittig olefination. This sequence typically involves the oxidation or reduction of a starting material to an aldehyde, followed by olefination to form an α,β-unsaturated ester. Subsequent reduction of the ester furnishes the allylic alcohol. This multi-step process offers good control over the geometry of the newly formed double bond.

Direct C-H oxidation provides a more atom-economical route to allylic alcohols. Palladium-catalyzed aerobic allylic C-H oxygenation, for instance, can directly convert an alkene into an α,β-unsaturated aldehyde or an allylic alcohol under mild conditions. This avoids the need for pre-functionalized starting materials.

The reduction of unsaturated cyclic ethers using a mild and selective C-O reduction approach can also yield allylic and homoallylic alcohols. This method is particularly useful when starting from cyclic precursors and offers the advantage of minimal scrambling of the olefin geometry.

These methods for synthesizing unsaturated alcohols can be strategically combined to construct the diol backbone of this compound. For example, an initial unsaturated alcohol could be further elaborated to introduce the second hydroxyl and the branched allylic group.

Cross-Coupling and Olefin Metathesis Approaches to Introduce Alkenyl Chains

Cross-coupling and olefin metathesis reactions are powerful tools for the formation of carbon-carbon double bonds and are highly relevant to the synthesis of the alkenyl chains in this compound.

Olefin metathesis, particularly cross-metathesis, allows for the direct coupling of two different alkenes. This reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), could be employed to construct the hex-5-ene backbone by coupling a smaller functionalized alkene with a suitable reaction partner. While statistically, cross-metathesis can lead to a mixture of products, careful selection of substrates with different reactivities can favor the desired cross-coupled product with high selectivity. mdpi.com Recent advancements have also enabled the synthesis of Z-alkenyl halides through catalytic cross-metathesis, which can be further functionalized. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are also invaluable for the formation of C-C bonds, including those in alkenyl chains. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of the target diol, a fragment containing one part of the alkenyl chain could be coupled with another fragment to assemble the full carbon skeleton.

These methods offer a high degree of flexibility in the construction of the molecule and can be incorporated into both linear and convergent synthetic strategies.

Convergent and Linear Synthesis Strategies for this compound

The construction of a complex molecule like this compound can be approached through either a linear or a convergent synthesis strategy. Each approach has its own advantages and disadvantages in terms of efficiency and flexibility.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the molecule from a single starting material. | Simpler to plan for less complex targets. | Lower overall yield in long syntheses, less flexible. researchgate.netnih.gov |

| Convergent Synthesis | Independent synthesis of multiple fragments followed by their assembly. | Higher overall yield, more efficient for complex molecules, greater flexibility. nih.govorganic-chemistry.orgresearchgate.net | May require more complex planning and fragment coupling reactions. |

For this compound, a convergent approach could involve the synthesis of two key fragments: one containing the C1-C3 diol moiety and the other containing the C4-C6 alkenyl chain with the second allyl group. These fragments could then be coupled to form the final product. A linear approach might start with a simple six-carbon chain and sequentially introduce the double bonds, hydroxyl groups, and the branched allyl group.

Chemo- and Regioselective Considerations in Multi-functionalized Substrate Synthesis

The synthesis of a molecule with multiple functional groups like this compound necessitates careful consideration of chemo- and regioselectivity at each step.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. For the target diol, a key challenge would be to selectively react one of the alkene groups or one of the hydroxyl groups in the presence of the others. For example, if one wanted to selectively oxidize the primary alcohol at C1, a chemoselective oxidizing agent that does not affect the tertiary alcohol at C3 or the two double bonds would be required. The use of protecting groups is a common strategy to achieve chemoselectivity, where certain functional groups are temporarily masked to prevent them from reacting.

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. In the synthesis of the target molecule, regioselectivity would be crucial when introducing the functional groups onto the carbon backbone. For instance, in a hydroboration-oxidation reaction to introduce one of the hydroxyl groups, the choice of reagent and reaction conditions would determine which carbon of the double bond is hydroxylated. Similarly, in an allylation reaction, controlling where the allyl group adds to a precursor is a matter of regioselectivity.

The interplay of steric and electronic factors, as well as the choice of catalysts and reagents, plays a critical role in controlling both chemo- and regioselectivity. Careful planning and the use of modern, highly selective synthetic methods are essential for the successful synthesis of complex, multi-functionalized molecules.

Exploration of Chemical Reactivity and Transformation Pathways of 3 Prop 2 En 1 Yl Hex 5 Ene 1,3 Diol

Reactions at the 1,3-Diol Functionality

The 1,3-diol motif, consisting of both a primary and a tertiary alcohol, presents opportunities for selective chemical modifications. The differing steric environments and electronic properties of the two hydroxyl groups are key to achieving regioselectivity in their functionalization.

The selective functionalization of polyols like 1,3-diols is a persistent challenge in organic synthesis due to the similar reactivity of multiple hydroxyl groups. rsc.org However, the primary hydroxyl group in 3-(prop-2-en-1-yl)hex-5-ene-1,3-diol is sterically more accessible than the tertiary hydroxyl group. This difference allows for selective reactions, such as acylation, silylation, or etherification, to occur preferentially at the primary position under carefully controlled conditions, often employing bulky reagents that cannot easily access the more hindered tertiary alcohol.

Organocatalysis has emerged as a powerful tool for the regioselective functionalization of diols. rsc.org Catalysts based on boron, nitrogen, and phosphorus can facilitate transformations under mild conditions, avoiding the need for stoichiometric activating agents. rsc.org For instance, boronic acid catalysts can be used for selective modifications, where the selectivity often arises from the inherent steric or electronic bias within the diol substrate itself. rsc.org Peptide-based catalysts have also shown promise in distinguishing between hydroxyl groups through non-covalent interactions, enabling regio- and enantioselective acylations and silylations. rsc.org

Table 1: Reagents for Selective Functionalization of Primary Hydroxyl Groups

| Reagent Class | Specific Example | Typical Conditions | Selectivity |

|---|---|---|---|

| Silyl Halides | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF, 0 °C to RT | High for primary -OH |

| Acyl Halides | Pivaloyl chloride | Pyridine, DMAP, 0 °C | High for primary -OH |

The 1,3-diol structure is a direct precursor to the formation of six-membered cyclic acetals or ketals, known as 1,3-dioxanes. This transformation is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA). wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction proceeds via an equilibrium that is driven towards the product by the removal of water, often using a Dean-Stark apparatus. organic-chemistry.org This method serves as a common strategy for protecting the 1,3-diol functionality during subsequent synthetic steps. wikipedia.org

The synthesis of 1,3-dioxane (B1201747) derivatives can also be accomplished through transacetalization reactions with dimethyl acetals or ethyl orthoformate in the presence of catalysts like zirconium tetrachloride (ZrCl₄) or N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net The stereochemistry of the resulting 1,3-dioxane ring is influenced by the substituents on both the diol and the carbonyl compound. researchgate.netgoogle.com

Table 2: Conditions for 1,3-Dioxane Formation

| Carbonyl Source | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Aldehydes/Ketones | p-Toluenesulfonic acid (PTSA) | Toluene | Water removal (Dean-Stark) drives equilibrium. organic-chemistry.org |

| Ethyl Orthoformate | N-Bromosuccinimide (NBS) | CH₂Cl₂ | Tolerates acid-sensitive groups like TBDMS ethers. organic-chemistry.org |

| Formaldehyde | Brønsted or Lewis Acids | Various | Forms the parent 1,3-dioxane ring. wikipedia.org |

Reactions at the Alkene Moieties (Prop-2-en-1-yl and Hex-5-ene)

The two terminal alkene groups in this compound are sites of rich reactivity, allowing for a variety of addition and transformation reactions. The presence of the nearby hydroxyl groups can influence the stereochemical outcome of these reactions.

Dihydroxylation: The conversion of an alkene to a vicinal diol (a 1,2-diol) is a fundamental oxidation reaction. wikipedia.orglibretexts.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. wikipedia.orglibretexts.org The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of diols from alkenes using a catalytic amount of OsO₄ in the presence of a chiral ligand. wikipedia.orgacs.org Anti-dihydroxylation is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening with water. libretexts.orgchemistrysteps.com

Epoxidation: Alkenes are readily converted to epoxides using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comic.ac.uk The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. ic.ac.uk For allylic alcohols, the resident hydroxyl group can direct the epoxidation, leading to high facial selectivity. ic.ac.ukwikipedia.org Vanadium-based catalysts are particularly effective for the epoxidation of allylic alcohols, often showing excellent syn-diastereoselectivity due to coordination with the alcohol. wikipedia.org The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. ic.ac.uk In dienes, regioselective monoepoxidation can be achieved, with the site of epoxidation influenced by factors like olefin substitution and geometry. acs.org

Epoxides are valuable synthetic intermediates due to the ring strain in the three-membered ring, which makes them susceptible to ring-opening by nucleophiles. nih.govmasterorganicchemistry.comorganicreactions.org This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to inversion of stereochemistry at that center. ic.ac.ukmasterorganicchemistry.com

In base-catalyzed or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.com A wide array of nucleophiles, including alkoxides, Grignard reagents, organocuprates, and amines, can be used for this purpose. masterorganicchemistry.comharvard.edu The intramolecular opening of an epoxide by a neighboring hydroxyl group is also a common strategy for constructing cyclic ethers. masterorganicchemistry.com The regioselectivity of the nucleophilic opening of 2,3-epoxy alcohols can be influenced by the presence of catalysts like Ti(O-i-Pr)₄, which can direct the nucleophile to the C3 position. harvard.edu

Olefin metathesis is a powerful reaction that allows for the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. For a diene like this compound, which is a 1,6-diene, ring-closing metathesis (RCM) is a plausible transformation. RCM would lead to the formation of a six-membered ring containing a double bond, with the expulsion of ethene. This strategy is widely used in the synthesis of cyclic compounds.

Alternatively, cross-metathesis (CM) with another olefin can be used for chain elongation or to introduce new functional groups. The outcome of the metathesis reaction (RCM vs. CM) depends on the specific catalyst used, the reaction conditions (e.g., concentration), and the nature of the cross-partner olefin.

Hydroboration and Halogenation Reactions

The presence of two terminal double bonds in this compound makes it a prime candidate for hydroboration and halogenation reactions. These reactions can proceed with notable regio- and stereoselectivity, influenced by the existing chiral center and the directing effects of the hydroxyl groups.

Hydroboration-Oxidation: The hydroboration-oxidation of the double bonds in this compound is anticipated to yield a tetraol. The regioselectivity of this anti-Markovnikov addition is expected to place the new hydroxyl groups at the terminal carbons. The stereochemical outcome is influenced by the directing effect of the existing hydroxyl groups. For instance, nickel-catalyzed 1,4-hydroboration of chiral dienols is known to proceed with high diastereoselectivity, suggesting that a similar outcome could be expected here. nih.gov The reaction with borane (B79455) reagents like 9-BBN or BH3-THF, followed by oxidative workup (e.g., with H2O2, NaOH), would likely lead to the formation of a new diol. The stereochemistry of the newly formed stereocenters would be influenced by the existing chiral center at C-3.

Interactive Data Table: Predicted Products of Hydroboration-Oxidation

| Reagent | Predicted Major Product | Key Features |

| 1. BH3-THF 2. H2O2, NaOH | 3-(3-hydroxypropyl)hexane-1,3,6-triol | Anti-Markovnikov addition to the less hindered double bond. |

| 1. 9-BBN 2. H2O2, NaOH | 3-(3-hydroxypropyl)hexane-1,3,6-triol | Higher regioselectivity compared to BH3-THF. |

| Ni(cod)2/PCy3, pinacolborane | (Z)-allylboronate intermediate | Catalytic 1,4-hydroboration leading to a stereodefined product. organic-chemistry.org |

Halogenation: The addition of halogens (e.g., Br2, Cl2) or halo-functionalizing agents (e.g., NBS, NCS) to the double bonds of this compound can lead to a variety of di- and tetra-halogenated products. The reaction is expected to proceed via a halonium ion intermediate. The presence of the hydroxyl groups can influence the reaction pathway, potentially leading to intramolecular cyclization to form halogenated cyclic ethers. Enantioselective halogenation of allylic alcohols has been achieved using titanium-based catalysts, suggesting that stereocontrol is feasible. nih.gov

Interactive Data Table: Potential Products of Halogenation Reactions

| Reagent | Potential Product(s) | Reaction Type |

| Br2 | 5,6-dibromo-3-(2,3-dibromopropyl)hexane-1,3-diol | Electrophilic addition |

| NBS, H2O | 6-bromo-3-(3-bromo-2-hydroxypropyl)hexane-1,3,5-triol | Halohydrin formation |

| I2, NaHCO3 | Halogenated cyclic ethers | Iodocyclization |

Cascade and Tandem Reactions Involving Multiple Functional Groups

The arrangement of two double bonds and two hydroxyl groups in this compound provides an excellent scaffold for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures. These reactions can involve a sequence of events such as cyclization, oxidation, and rearrangement in a single operational step.

One plausible cascade pathway is an intramolecular etherification. Under acidic conditions, the tertiary hydroxyl group could protonate and leave as water, generating a tertiary carbocation. This cation could then be trapped by one of the terminal hydroxyl groups, leading to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. Alternatively, a tandem olefin metathesis followed by oxidative cyclization could be envisioned to produce substituted tetrahydrofuran diols. nih.gov

Another potential cascade involves an initial epoxidation of one or both double bonds, followed by intramolecular nucleophilic attack by one of the hydroxyl groups to open the epoxide ring, yielding cyclic ether diols. The diastereoselectivity of such epoxidations on allylic diols can be high, often directed by hydrogen bonding. organic-chemistry.org

Interactive Data Table: Plausible Cascade Reactions

| Reaction Type | Triggering Reagent/Condition | Potential Product Core Structure |

| Intramolecular Etherification | Acid catalyst | Tetrahydrofuran or Tetrahydropyran |

| Tandem Metathesis/Oxidative Cyclization | Grubbs' catalyst, then oxidant | Substituted Tetrahydrofuran Diol |

| Epoxidation/Cyclization | m-CPBA, then base or acid | Cyclic Ether Diol |

Chirality Transfer and Control in Chemical Transformations of this compound

The pre-existing stereocenter at the C-3 position of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as chirality transfer. This inherent chirality can be exploited to achieve high levels of diastereoselectivity in various transformations.

In reactions such as hydroboration, epoxidation, and cyclization, the chiral environment created by the C-3 stereocenter can favor the approach of reagents from one face of the double bonds over the other. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. For instance, the hydroboration of chiral dienols has been shown to proceed with high diastereoselectivity, leading to the formation of syn-propionate units. nih.gov

Furthermore, the diol functionality itself can be utilized to control stereochemistry. Chiral diols are widely used as ligands for metal catalysts or as organocatalysts to induce enantioselectivity in a variety of reactions. nih.gov In the context of this compound, the diol moiety could coordinate to a metal center, creating a chiral catalytic species that can then influence the stereochemical course of a reaction occurring at the double bonds or involving external substrates.

The development of stereoselective reactions of chiral 1,3-diols is an active area of research, with applications in the synthesis of complex natural products. acs.orgnih.gov The principles established in these studies can be applied to predict and control the stereochemical outcomes of reactions involving this compound.

Interactive Data Table: Principles of Chirality Transfer and Control

| Transformation | Stereochemical Principle | Expected Outcome |

| Hydroboration | Substrate control from C-3 stereocenter | Diastereoselective formation of new stereocenters. |

| Epoxidation | Directed by hydroxyl groups via hydrogen bonding | High diastereoselectivity in the formation of epoxides. |

| Metal-catalyzed reactions | Diol moiety acting as a chiral ligand | Enantioselective or diastereoselective catalysis. |

Stereochemical Investigations and Chiral Applications of 3 Prop 2 En 1 Yl Hex 5 Ene 1,3 Diol

Analysis of Stereoisomers and Diastereomeric Purity

The molecular structure of 3-(prop-2-en-1-yl)hex-5-ene-1,3-diol possesses a single stereocenter at the C3 position, which is bonded to a hydroxyl group, an ethyl group, and two different allyl groups. Consequently, the compound can exist as a pair of enantiomers: (R)-3-(prop-2-en-1-yl)hex-5-ene-1,3-diol and (S)-3-(prop-2-en-1-yl)hex-5-ene-1,3-diol. The determination of the absolute configuration and the enantiomeric purity of these stereoisomers is crucial for their application in stereoselective processes.

In the broader context of chiral 1,3-diols, a variety of analytical techniques are employed to assess stereoisomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining their relative abundance. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be utilized to differentiate between enantiomers.

While specific diastereomers are not possible for the parent compound due to the single chiral center, diastereomeric purity becomes a critical consideration during its synthesis, especially when it is derived from a precursor that already contains stereocenters. For instance, in the synthesis of related chiral syn-1,3-diols, diastereoselective reductions of β-hydroxyketones are often employed, and the diastereomeric ratio is a key measure of the reaction's success. nih.govresearchgate.net The analysis of diastereomeric purity is typically accomplished using NMR spectroscopy, where the distinct chemical shifts of the diastereomers allow for their quantification.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Absolute Configuration at C3 |

|---|---|

| Enantiomer 1 | R |

| Enantiomer 2 | S |

Strategies for Enantiopure Synthesis and Resolution of this compound

The generation of enantiomerically pure this compound can be approached through several established strategies in asymmetric synthesis. These methods aim to produce a single enantiomer in high enantiomeric excess (ee).

One potential route is the asymmetric nucleophilic addition to a suitable prochiral ketone precursor. This could involve the asymmetric allylation of a β-hydroxy ketone, where a chiral catalyst or reagent controls the facial selectivity of the addition of an allyl group to the carbonyl carbon.

Another viable approach is through enzymatic resolution . This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For diols, lipase-catalyzed acylation is a common method where one enantiomer is selectively acylated, and the resulting ester can be separated from the unreacted alcohol.

Kinetic resolution via chemical means is also a possibility. This involves reacting the racemic diol with a chiral reagent that reacts at different rates with the two enantiomers, leading to an enrichment of the less reactive enantiomer.

Furthermore, the synthesis from a chiral pool starting material offers a direct route to an enantiopure product. For example, starting from a naturally occurring chiral molecule with a suitable carbon skeleton could set the stereochemistry at the C3 position early in the synthetic sequence. The synthesis of other chiral diols has been successfully achieved from starting materials like D-mannitol. researchgate.net

Table 2: Overview of Potential Enantiopure Synthesis Strategies

| Strategy | Description |

|---|---|

| Asymmetric Nucleophilic Addition | Use of a chiral catalyst or reagent to control the stereochemical outcome of the addition of a nucleophile to a prochiral precursor. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture through an enzyme-catalyzed reaction that is selective for one enantiomer. |

| Kinetic Resolution | Separation of enantiomers based on the differential reaction rates with a chiral reagent or catalyst. |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product or a readily available chiral molecule. |

Utility of Chiral Branched Unsaturated 1,3-Diols as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Chiral 1,3-diols are valuable building blocks in this context.

This compound possesses structural features that make it a promising candidate for a chiral auxiliary. The two hydroxyl groups can be used to form acetals or ketals with carbonyl compounds, bringing the chiral environment of the diol in close proximity to the reaction center. The steric bulk and the specific spatial arrangement of the substituents at the C3 stereocenter can effectively shield one face of the reactive intermediate, leading to high diastereoselectivity.

For instance, if the diol is reacted with a prochiral ketone to form a chiral ketal, subsequent reactions at a position alpha to the original carbonyl group can be highly stereoselective. The allyl groups on the diol can also play a role in directing reactions or can be further functionalized. After the stereoselective reaction, the diol auxiliary can be cleaved under mild acidic conditions.

Table 3: Potential Applications as a Chiral Auxiliary

| Reaction Type | Role of the Diol Auxiliary |

|---|---|

| Alkylation of Enolates | Forms a chiral acetal (B89532) with a ketone, directing the approach of an electrophile to the enolate. |

| Aldol Reactions | As part of a chiral acetal, it can control the facial selectivity of the enolate addition to an aldehyde. |

| Diels-Alder Reactions | Can be incorporated into a dienophile to induce stereoselectivity in the cycloaddition. |

Potential as Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Chiral diols, and particularly those with additional coordinating groups like alkenes, can serve as effective ligands for transition metals.

The two hydroxyl groups of this compound can coordinate to a metal center, forming a chiral chelate ring. The stereochemistry of the diol is then transmitted to the catalytic complex, influencing the stereochemical outcome of the catalyzed reaction. The terminal alkene functionalities could also potentially coordinate to the metal, offering additional points of interaction and potentially leading to more rigid and selective catalytic species.

Chiral diene ligands have shown significant promise in asymmetric catalysis, often exhibiting high catalytic activities. researchgate.netsigmaaldrich.com While this compound is not a diene, the presence of two alkene moieties suggests that it could be a precursor to a chiral diene ligand through further synthetic modifications. Alternatively, the diol itself could be employed in reactions where the hydroxyl groups are the primary coordinating atoms, such as in titanium-catalyzed asymmetric epoxidations or rhodium-catalyzed asymmetric additions.

Table 4: Potential Roles in Asymmetric Catalysis

| Catalytic Reaction | Potential Role of the Diol |

|---|---|

| Asymmetric Hydrogenation | As a chiral ligand for rhodium or ruthenium catalysts. |

| Asymmetric Allylic Alkylation | As a ligand for palladium catalysts, influencing the stereochemistry of the nucleophilic attack. |

| Asymmetric Epoxidation | Formation of a chiral titanium-diol complex to direct the stereoselective epoxidation of an alkene. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Diol Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol. nih.gov The complexity of this unsaturated diol, with its multiple olefinic groups, chiral center, and hydroxyl functionalities, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete resonance assignment. nih.gov

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides initial information on the different types of protons present. Olefinic protons of the two prop-2-en-1-yl groups and the hex-5-ene chain would appear in the downfield region (typically 5-6 ppm). Protons attached to the carbon bearing the hydroxyl group (C1 and C3) would also show distinct chemical shifts. The signals for the hydroxyl protons themselves can vary in position and are often broad, but can be confirmed by D₂O exchange experiments.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The carbons of the C=C double bonds would resonate in the 110-140 ppm range, while the carbons bearing the hydroxyl groups (C1 and C3) would appear further downfield (typically 60-80 ppm).

2D NMR: To resolve signal overlap and establish connectivity, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the allyl group to the main hexene chain.

Detailed analysis of these combined spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. researchgate.net Furthermore, specialized NMR techniques using chiral derivatizing agents can be used to determine the enantiomeric purity of the diol by creating diastereomeric derivatives that exhibit separate, quantifiable signals in the ¹H NMR spectrum.

Table 1: Hypothetical NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar functional groups.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 | ~3.70 (m) | ~63.5 | H1 → C2, C3 |

| 2 | ~1.65 (t) | ~43.0 | H2 → C1, C3, C4 |

| 3 | - (Quaternary C) | ~74.0 | - |

| 4 | ~2.30 (d) | ~45.0 | H4 → C3, C5, C6 |

| 5 | ~5.80 (m) | ~135.0 | H5 → C4 |

| 6 | ~5.10 (m) | ~118.0 | H6 → C4, C5 |

| 1' (Allyl CH₂) | ~2.50 (d) | ~42.0 | H1' → C3, C2', C3' |

| 2' (Allyl CH) | ~5.90 (m) | ~134.0 | H2' → C1', C3' |

| 3' (Allyl =CH₂) | ~5.15 (m) | ~119.0 | H3' → C1', C2' |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₁₆O₂), HRMS can confirm the molecular formula with high accuracy (typically within 5 ppm). Soft ionization techniques, such as Electrospray Ionization (ESI), are often employed for analyzing polar molecules like diols, as they minimize fragmentation and allow for the clear observation of the molecular ion, often as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecular ion. nih.gov The molecular ion of the diol is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pathways are often predictable and characteristic of the functional groups present. For this compound, expected fragmentation would include:

Loss of water (H₂O): A common fragmentation pathway for alcohols, leading to ions at [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.

Cleavage of C-C bonds: Fragmentation adjacent to the hydroxyl groups or the double bonds can provide information about the carbon skeleton.

Loss of allyl groups: Cleavage of the bonds connecting the prop-2-en-1-yl side chains.

By analyzing these fragmentation patterns, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. researchgate.net

Table 2: Predicted HRMS Data for this compound (C₉H₁₆O₂)

| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₇O₂⁺ | 157.1223 | Protonated Molecular Ion |

| [M+Na]⁺ | C₉H₁₆O₂Na⁺ | 179.1043 | Sodium Adduct |

| [M+H-H₂O]⁺ | C₉H₁₅O⁺ | 139.1117 | Loss of one water molecule |

| [M+H-2H₂O]⁺ | C₉H₁₃⁺ | 121.1012 | Loss of two water molecules |

Chromatographic Techniques for Separation and Purity Assessment of Unsaturated Diols (e.g., Chiral GC, HPLC)

Chromatographic methods are essential for both assessing the purity of synthesized or isolated this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: HPLC is a standard method for determining the purity of a sample. sigmaaldrich.com For a moderately polar compound like an unsaturated diol, reversed-phase HPLC using a C18 column or normal-phase chromatography on a diol column could be employed. hawachhplccolumn.com A detector such as a photodiode array (PDA) detector can be used to assess peak purity by comparing UV-Vis spectra across a single chromatographic peak. sepscience.comchromatographyonline.com The presence of impurities would be indicated by additional peaks in the chromatogram or by spectral inconsistencies across the main peak.

Chiral Chromatography for Stereoisomer Separation: The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers (R and S). Differentiating and separating these enantiomers is crucial, as they often exhibit different biological activities. Chiral chromatography, either Gas Chromatography (GC) or HPLC, is the primary method for this purpose. chrom-china.com

Chiral GC: This technique often requires derivatization of the hydroxyl groups (e.g., through acetylation) to increase volatility. researchgate.net The derivatized diol is then passed through a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.cz The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Chiral HPLC: This method can sometimes be performed without derivatization. The sample is passed through an HPLC column packed with a CSP. The differential interaction between the enantiomers and the chiral phase allows for their separation. nih.gov The ratio of the peak areas for the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample.

Table 3: Illustrative Chiral GC Separation Data for Acetylated Enantiomers of this compound

| Enantiomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |

|---|---|---|---|

| (R)-enantiomer | 15.25 | 1.05 | 1.8 |

| (S)-enantiomer | 15.98 |

Separation Factor (α) = t_R(S) / t_R(R). Resolution (R_s) > 1.5 indicates baseline separation.

X-ray Crystallography for Definitive Stereochemical Assignment

While spectroscopic and chromatographic methods provide powerful evidence for structure and enantiomeric composition, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. wikipedia.orgnih.gov

The technique involves several steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. For diols that are difficult to crystallize, derivatization to form esters or other solid derivatives can be an effective strategy.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal lattice. From this map, the positions of individual atoms can be determined. Computational refinement of this model against the experimental data yields highly precise atomic coordinates, bond lengths, and bond angles. wikipedia.org

For a chiral molecule like this compound, anomalous dispersion techniques can be used during the analysis to definitively assign the absolute configuration (R or S) at the C3 stereocenter. springernature.com This provides an unequivocal structural proof that validates the assignments made by other methods. researchgate.netacs.org

Table 4: Representative Crystallographic Data for a Derivative of this compound This data is hypothetical and represents typical values for a small organic molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₆O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 16.2 Å |

| Volume (V) | 893.2 ų |

| Molecules per unit cell (Z) | 4 |

| Final R-factor | R1 = 0.045 |

| Absolute Configuration Parameter | 0.02(5) |

Computational and Mechanistic Studies on the Synthesis and Reactivity of 3 Prop 2 En 1 Yl Hex 5 Ene 1,3 Diol

Quantum Chemical Calculations for Reaction Pathway Analysis

While no specific reaction pathway analyses for 3-(prop-2-en-1-yl)hex-5-ene-1,3-diol are available, quantum chemical calculations serve as a powerful tool for this purpose in organic chemistry. nih.govresearchgate.netrsc.org These calculations are used to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

This approach involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and, most importantly, transition states are optimized.

Energy Calculation: The energies of these stationary points are calculated to determine activation barriers and reaction enthalpies. Lower activation barriers indicate kinetically favored pathways.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can trace the reaction path downhill to connect it to the corresponding reactants and products, confirming the proposed mechanism. researchgate.net

For a molecule like this compound, quantum chemical calculations could be used to investigate various reactions, such as its formation via allylation or its subsequent transformations like cyclization or oxidation. For example, in studying the formation of similar 1,3-diols, computational methods can help understand the mechanism of key bond-forming steps. rsc.org Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically explore possible reaction pathways without prior assumptions, potentially discovering novel mechanisms. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The reactivity and properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Molecular dynamics (MD) simulations are a primary computational method for exploring the conformational landscape of such molecules. nih.govmdpi.com

An MD simulation for this compound would involve:

System Setup: Defining an initial 3D structure of the molecule, placing it in a simulation box, and often surrounding it with a solvent (like water) to mimic realistic conditions.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a period of time (from nanoseconds to microseconds). This generates a trajectory that describes how the positions and velocities of the atoms change over time.

Analysis: Analyzing the trajectory to identify the most stable conformations, the frequency of transitions between them, and their average lifetimes.

Studies on similar small, flexible diols, such as 1,3-propanediol, have successfully used MD simulations to determine the ratios of different conformers in solution. mdpi.com These studies can reveal the prevalence of conformations that allow for intramolecular hydrogen bonding versus those that favor intermolecular interactions with the solvent. mdpi.com Such insights are crucial, as the dominant conformation often dictates which functional groups are accessible for a reaction.

Due to the lack of specific studies on this compound, no specific data on its conformational preferences can be presented.

Theoretical Insights into Chemo- and Stereoselectivity

Many chemical reactions can yield multiple products. Chemoselectivity refers to the preference for reaction at one functional group over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Theoretical calculations provide profound insights into the origins of this selectivity.

For the synthesis of a complex diol like this compound, which contains multiple reactive sites (two double bonds, two hydroxyl groups) and a stereocenter, understanding selectivity is paramount. Computational methods, particularly Density Functional Theory (DFT), can be used to:

Model Competing Reaction Pathways: The transition states for all possible reaction pathways (e.g., leading to different chemo- or stereoisomers) are calculated.

Compare Activation Energies: The pathway with the lowest activation energy is the kinetically preferred one, and its product is expected to be the major one. The difference in activation energies between competing pathways allows for a quantitative prediction of product ratios.

Analyze Non-covalent Interactions: In many stereoselective reactions, subtle non-covalent interactions like hydrogen bonds or steric repulsion in the transition state determine the outcome. rsc.org Computational models can dissect these interactions to explain why one stereoisomer is formed preferentially.

For instance, theoretical studies on Diels-Alder reactions have successfully explained how the choice of catalyst can completely reverse the chemoselectivity by preferentially stabilizing one transition state over another through steric and electronic effects. researchgate.netmdpi.com Similar principles would apply to understanding and predicting the outcomes of reactions involving this compound.

As no specific theoretical studies on the chemo- or stereoselectivity of reactions involving this compound have been published, a detailed analysis is not possible.

Future Research Directions and Emerging Trends in Unsaturated 1,3 Diol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards greener and more sustainable practices is a major driver of innovation. For unsaturated 1,3-diols, this translates into the development of synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalytic Approaches: One of the most promising avenues is the use of enzymes as catalysts (biocatalysis). Lipases, for instance, have been successfully employed in the synthesis of polyester (B1180765) oligomer diols. drugtargetreview.com The application of biocatalysts to the synthesis of complex unsaturated diols could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Future research will likely focus on identifying or engineering enzymes capable of constructing the carbon skeleton of molecules like 3-(prop-2-en-1-yl)hex-5-ene-1,3-diol with high stereocontrol.

Renewable Feedstocks: The dependence on fossil fuels for chemical synthesis is a significant environmental concern. A key trend is the utilization of renewable feedstocks derived from biomass. zinsser-analytic.comnih.gov Lignocellulosic biomass, for example, can be processed to yield various platform molecules that can serve as starting materials for the synthesis of diols. medium.com Research in this area will aim to develop efficient catalytic pathways to convert biomass-derived molecules into the specific carbon skeletons of target unsaturated 1,3-diols. This approach not only reduces the carbon footprint but also offers the potential for novel chemical structures not easily accessible from petrochemical sources. researchgate.net

Green Chemistry Principles: The principles of green chemistry will continue to guide the development of new synthetic protocols. This includes the use of environmentally benign solvents (like water or supercritical fluids), atom-economical reactions that maximize the incorporation of starting materials into the final product, and the design of processes with reduced hazard potential. mdpi.com For the synthesis of unsaturated 1,3-diols, this could involve exploring catalytic C-H activation or direct oxidation methods that avoid the use of stoichiometric and often toxic reagents.

| Parameter | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Feedstock | Petroleum-based | Biomass, renewable resources zinsser-analytic.commedium.com |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, earth-abundant metals drugtargetreview.com |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids mdpi.com |

| Byproducts | Often toxic and non-recyclable | Benign (e.g., water), recyclable |

| Energy Consumption | High temperature and pressure | Milder reaction conditions |

Discovery of Novel Catalytic Systems for Diol Functionalization

The two hydroxyl groups and two carbon-carbon double bonds in this compound present a rich playground for catalytic functionalization. The development of new catalysts that can selectively target one or more of these functional groups is a key area of future research.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Recent advances have seen the development of organocatalysts for the selective functionalization of diols. rsc.org For a molecule like this compound, chiral organocatalysts could be designed to selectively acylate or silylate one of the hydroxyl groups, providing access to valuable chiral building blocks. Furthermore, transition metal catalysts, such as those based on ruthenium or palladium, could be employed for a variety of transformations, including cross-coupling reactions at the alkene positions or selective oxidations of the alcohol functionalities.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. The design of novel solid catalysts for diol functionalization is an active area of research. For instance, metal nanoparticles supported on various materials can be used for selective hydrogenations or oxidations. flinders.edu.au Future work could focus on developing bifunctional heterogeneous catalysts that can promote tandem reactions, such as a dehydration-cyclization sequence, in a single step.

Catalyst Screening and Design: The discovery of new catalysts will be accelerated by high-throughput screening techniques and computational modeling. researchgate.net These approaches allow for the rapid evaluation of large libraries of potential catalysts and provide insights into reaction mechanisms, guiding the rational design of more efficient and selective catalytic systems.

Exploration of Unique Reactivity Patterns in Poly-unsaturated Systems

The presence of multiple reactive sites in this compound suggests that it could participate in a variety of interesting and potentially novel chemical transformations.

Cycloaddition Reactions: The two alkene moieties can act as dienes or dienophiles in cycloaddition reactions, such as the Diels-Alder reaction. rsc.org This could lead to the formation of complex cyclic and bicyclic structures. drugtargetreview.com Future research could explore both intermolecular and intramolecular cycloadditions to construct diverse molecular architectures. The diol functionality could also play a role in directing the stereochemical outcome of these reactions.

Metathesis Reactions: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. zinsser-analytic.com For a diallylic compound like this compound, ring-closing metathesis could be employed to synthesize cyclic ethers or carbocycles. Cross-metathesis with other olefins would allow for the introduction of new functional groups. The development of new metathesis catalysts with high activity and selectivity for poly-unsaturated substrates will be a key focus.

Tandem and Cascade Reactions: The proximity of multiple functional groups opens the door for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a catalytic process could be designed to initiate a cyclization followed by a functionalization of one of the remaining reactive sites. chemistryworld.com Such reactions are highly atom- and step-economical and are a major focus of modern synthetic chemistry.

| Reaction Type | Potential Products | Key Research Area |

|---|---|---|

| Cycloaddition (Diels-Alder) | Bicyclic diols, complex polycycles rsc.org | Stereoselective catalyst development |

| Ring-Closing Metathesis | Cyclic ethers, carbocycles | New catalyst design for functionalized olefins zinsser-analytic.com |

| Tandem Oxidation-Olefination | Unsaturated lactones | Development of one-pot methodologies nih.gov |

| Epoxidation | Mono- and di-epoxides | Diastereoselective epoxidation methods medium.com |

| Selective Oxidation | Hydroxy ketones, diones, carboxylic acids | Regioselective oxidation catalysts |

Integration with Flow Chemistry and Automated Synthesis Techniques

The way chemical synthesis is performed is undergoing a revolution, with a move towards continuous manufacturing and automation. These technologies offer significant advantages in terms of efficiency, safety, and reproducibility.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, rather than in traditional batch-wise fashion, can lead to improved reaction control, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. flinders.edu.au The synthesis of unsaturated 1,3-diols and their subsequent functionalization could be adapted to flow processes. This would enable on-demand production and facilitate the integration of multiple reaction steps into a single, continuous sequence. bmglabtech.com

Automated Synthesis Platforms: The development of robotic systems for automated synthesis is transforming chemical research. drugtargetreview.comzinsser-analytic.com These platforms can perform a large number of experiments in a short amount of time, accelerating the discovery of new reactions and the optimization of reaction conditions. medium.com For a molecule like this compound, automated systems could be used to rapidly screen different catalysts and reaction conditions for its synthesis and functionalization.

High-Throughput Screening: High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property. nih.gov In the context of unsaturated 1,3-diols, HTS could be used to identify new catalysts for their synthesis or to screen for biological activity in derivatives of these compounds. The combination of automated synthesis and HTS creates a powerful platform for accelerated discovery in chemistry and drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via homoallylic alcohol formation using allyl tributyl stannane, as demonstrated in analogous syntheses of structurally related alcohols. Key parameters include temperature control (0–25°C), use of Lewis acids (e.g., BF₃·OEt₂), and stoichiometric ratios of reactants to minimize byproducts. Reaction progress should be monitored via TLC, with purification achieved through silica gel chromatography using gradient elution (hexane/ethyl acetate) . For stereochemical control, consider allyl ether intermediates, as seen in pentaerythritol derivatives, where protecting groups are introduced to direct regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., CH₂ groups adjacent to hydroxyls) using 2D-COSY and HSQC. Compare coupling constants (e.g., J₆,₅ for the hex-5-ene moiety) to confirm double-bond geometry .

- IR Spectroscopy : Identify hydroxyl stretches (3200–3600 cm⁻¹) and allyl C=C vibrations (1640–1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the allyl ether bond .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of this compound?

- Methodological Answer :

- SHELXL Refinement : Use the TWIN and BASF commands to model twinning. For disordered allyl/hexene moieties, apply PART and SUMP constraints to refine occupancy ratios. Validate using R₁ and wR₂ residuals (<5% discrepancy) .

- Mercury CSD Analysis : Employ the "Packing Similarity" tool to compare intermolecular interactions (e.g., hydrogen-bonding networks) with analogous structures. Void analysis (using a 1.2 Å probe) helps identify solvent-accessible regions that may contribute to disorder .

Q. What computational approaches predict the reactivity and stability of this diol under varying conditions (e.g., acidic/alkaline media)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational stability. Calculate Fukui indices to identify nucleophilic (hydroxyl oxygen) and electrophilic (allyl Cβ) sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields. Monitor hydrogen-bond lifetimes (>100 ps) to evaluate hydrolytic stability .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-allyl stacking) be systematically analyzed to explain crystallization behavior?

- Methodological Answer :

- Hirshfeld Surface Analysis (Mercury) : Map dₙᵒʳₘ surfaces to quantify O–H⋯O (20–25% contribution) and C–H⋯π interactions (10–15%). Compare fingerprint plots to databases (e.g., Cambridge Structural Database) to identify atypical packing motifs .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess positional disorder in allyl groups. Anisotropic displacement parameters (ADPs) >0.05 Ų suggest dynamic disorder requiring constrained refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond-length data for the allyl and hydroxyl groups?

- Methodological Answer :

- X-ray vs. DFT : If experimental C–O bond lengths (1.42–1.45 Å) deviate from DFT predictions (1.38–1.40 Å), re-examine basis-set adequacy (e.g., switch to def2-TZVP) or consider solvent effects in computations. Validate with MP2/post-Hartree-Fock methods .

- Statistical Validation : Apply Hamilton’s R-factor ratio test to assess whether differences are statistically significant (p <0.05). Use PLATON /CHECKCIF to flag outliers (>4σ) in bond angles/distances .

Experimental Design Considerations

Q. What strategies mitigate oxidation of the allyl group during storage or reaction?

- Methodological Answer :

- Inert Atmosphere : Store under argon with 3Å molecular sieves. Use radical inhibitors (e.g., BHT, 0.1 wt%) during reactions involving peroxides or transition metals .

- Low-Temperature Crystallography : Collect X-ray data at 90 K to reduce radiation damage and allyl group mobility, improving data resolution (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.